molecular formula C26H25N3O4 B3223122 N-(2,4-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1217060-70-2

N-(2,4-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Cat. No. B3223122
CAS RN: 1217060-70-2
M. Wt: 443.5
InChI Key: VUVYUBWBMAUVAB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide, commonly known as DMBAI, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is classified as an indole-based amide and is known to exhibit a wide range of biological activities.

Scientific Research Applications

Anticancer Properties

The compound has demonstrated potent anticancer activity. Researchers have explored its effects on cancer cell lines, revealing promising results. It may inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Further studies are needed to elucidate its mechanisms and potential clinical applications .

Antibacterial Activity

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide exhibits antibacterial properties. It could serve as a lead compound for developing novel antibiotics. Researchers investigate its efficacy against various bacterial strains, including drug-resistant ones .

Antifungal Effects

The compound has shown activity against fungal pathogens. It may inhibit fungal growth and disrupt essential cellular processes. Investigations into its mode of action and potential clinical use are ongoing .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. This compound might modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, and neuroinflammatory disorders. Preclinical studies have highlighted its anti-inflammatory effects .

Immunomodulation

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide could influence the immune system. Researchers explore its impact on immune cells, cytokines, and immune responses. It may find applications in autoimmune diseases or immune-related therapies .

Structural Material Synthesis

Beyond its biological activities, this compound serves as a precursor for synthesizing new materials. Researchers use it to create more complex molecules with diverse applications, such as drug delivery systems or functional materials .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-16-7-6-8-17(13-16)25(30)29-23-20-9-4-5-10-21(20)28-24(23)26(31)27-15-18-11-12-19(32-2)14-22(18)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVYUBWBMAUVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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